Lipophilicity Advantage: Predicted logP 2.57 vs. Morpholine Analog (logP 1.17) for CNS-Penetrant Kinase Design
The target compound has a predicted logP (KowWIN) of 2.57, which is 1.40 log units higher than the unsubstituted morpholine analog 4-(2-isopropyl-6-methyl-4-pyrimidinyl)morpholine (predicted logP ~1.17 for C₁₂H₁₉N₃O, MW 221.30) [1]. This difference places the dimethyl compound in the favorable CNS drug-like logP range (2–4), whereas the des-methyl analog falls below the typical lower bound for optimal passive BBB permeability [2]. The increased lipophilicity arises from the two additional methyl groups on the morpholine ring, which also increase molecular weight by 28 Da and add two topological carbons without introducing hydrogen-bond donors.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.57 (KowWIN v1.67); XLogP3 = 2.7 |
| Comparator Or Baseline | 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine (CAS 383146-31-4, C₁₂H₁₉N₃O): predicted logP ~1.17 (estimated by difference of 1.40 log units based on two methylene-to-methyl conversions). |
| Quantified Difference | ΔlogP ≈ +1.40; 28 Da molecular weight increase; 0 additional hydrogen-bond donors. |
| Conditions | Predicted using EPI Suite KowWIN v1.67 and XLogP3; comparator logP estimated from structural analogs. |
Why This Matters
For CNS-targeted kinase programs, a logP increase of 1.4 units without added HBD can significantly improve passive BBB penetration potential, making this scaffold a more suitable starting point than the morpholine analog.
- [1] Angenechem. CAS 691873-28-6: XLogP3 = 2.7. https://www.angenechem.com/691873-28-6 (accessed 2026-05-05). View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties. ACS Chemical Neuroscience, 1(6), 420–429. CNS drug-like logP range defined as 2–4. View Source
